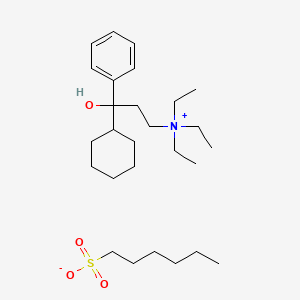
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium hexanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium hexanesulfonate is a quaternary ammonium compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium hexanesulfonate typically involves the reaction of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium chloride with hexanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium hexanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium hexanesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in various industrial processes, including the production of specialty chemicals
Mechanism of Action
The mechanism of action of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium hexanesulfonate involves its interaction with specific molecular targets. It may act on cellular pathways and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tridihexethyl chloride: A similar compound with comparable chemical properties and applications.
Tridihexethyl iodide: Another related compound with similar uses and chemical behavior.
Uniqueness
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium hexanesulfonate is unique due to its specific structure and the presence of the hexanesulfonate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
67603-58-1 |
|---|---|
Molecular Formula |
C27H49NO4S |
Molecular Weight |
483.7 g/mol |
IUPAC Name |
(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;hexane-1-sulfonate |
InChI |
InChI=1S/C21H36NO.C6H14O3S/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;1-2-3-4-5-6-10(7,8)9/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;2-6H2,1H3,(H,7,8,9)/q+1;/p-1 |
InChI Key |
JGBVGHHRZQOWSW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCS(=O)(=O)[O-].CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B13778123.png)
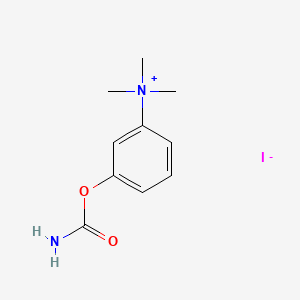
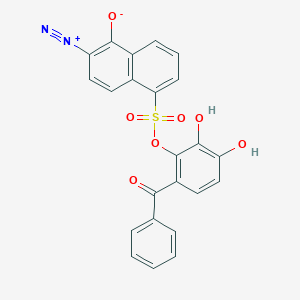

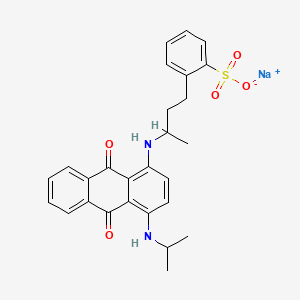
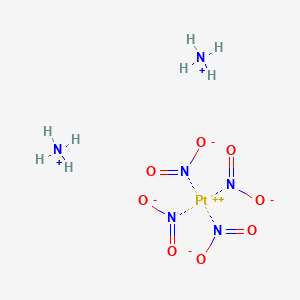
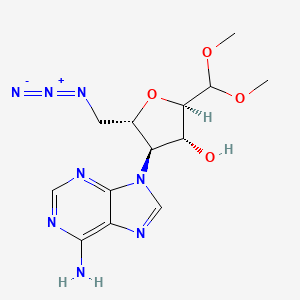



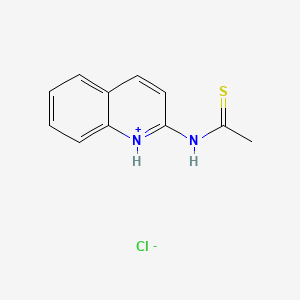

![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)

